N,O-Dibenzyl Serotonin-d4
Description
N,O-Dibenzyl Serotonin-d4 is a deuterated derivative of serotonin (5-hydroxytryptamine, 5-HT), a monoamine neurotransmitter critical in regulating mood, sleep, and cognition. This compound is chemically modified with benzyl groups at the nitrogen (N) and oxygen (O) positions, providing protection during synthetic processes. The deuterium (d4) substitution replaces four hydrogen atoms with deuterium isotopes, enhancing its utility in analytical applications such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. It is classified as a biochemical with high purity (≥95%) and is typically available in small quantities (e.g., 2.5 mg) for research purposes .
Key structural features:
Properties
Molecular Formula |
C₂₄H₂₀D₄N₂O |
|---|---|
Molecular Weight |
360.48 |
Synonyms |
5-(Phenylmethoxy)-N-(phenylmethyl)-1H-indole-3-ethanamine-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Deuterated Serotonin Derivatives
Key Differences :
- Protection vs. Functionality : this compound is primarily used as a synthetic intermediate due to its benzyl groups, whereas Serotonin-d4 HCl and its glucuronide are optimized for analytical quantification .
- Solubility and Stability : The hydrochloride salt form (Serotonin-d4 HCl) improves water solubility, making it suitable for in vitro assays, while the benzyl-protected form is more lipophilic .
Functional Analogs: Benzyl-Protected Intermediates
Comparison Highlights :
- Synthetic Utility : Benzyl protection is a common strategy to prevent unwanted side reactions. This compound and N,O-di-benzyldesformoterol both serve as intermediates in drug synthesis but target different pharmacological pathways (serotonin vs. β₂-adrenergic receptors) .
- Deuterium Impact: The deuterium in this compound aids in isotopic tracing, whereas non-deuterated benzyl intermediates (e.g., N,N′-Diphenylbenzidine) lack this analytical advantage .
Pharmacological Analogs: Serotonin Receptor Ligands
Functional Contrasts :
Analytical Standards: Deuterated Internal Standards
Analytical Trade-offs :
- NMR vs. MS : this compound is better suited for structural elucidation via NMR, while Serotonin-d4 HCl excels in MS-based quantification due to its predictable fragmentation .
Q & A
Basic: What are the recommended methods for synthesizing and characterizing N,O-Dibenzyl Serotonin-d4?
Answer:
Synthesis typically involves deuterium labeling at specific positions of the serotonin backbone, followed by benzylation at the N- and O- positions. Key steps include:
- Deuterium incorporation : Use deuterated reagents (e.g., D₂O or deuterated benzyl halides) to achieve isotopic purity >97%, verified via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .
- Benzylation : Protect amine and hydroxyl groups using benzyl chloride derivatives under inert conditions to prevent side reactions .
- Characterization : Employ high-resolution MS for molecular weight confirmation (C₁₀H₈D₄N₂O; MW 180.24) and NMR (¹H, ¹³C, ²H) to confirm deuterium placement and benzyl group attachment .
Basic: How should researchers handle and store this compound to ensure stability?
Answer:
- Storage : Maintain at 2–8°C in airtight, light-protected containers to prevent degradation. Avoid exposure to moisture or oxidizing agents .
- Handling : Use chemical-resistant gloves (nitrile or neoprene) and eye protection. Work in a fume hood with mechanical ventilation to minimize inhalation risks .
- Disposal : Incinerate in a certified chemical waste facility with post-combustion treatment to avoid environmental release .
Advanced: How can isotopic effects of deuterium in this compound influence pharmacokinetic studies?
Answer:
Deuterium labeling alters metabolic stability via the kinetic isotope effect (KIE):
- Experimental design : Compare metabolic half-lives of deuterated vs. non-deuterated analogs in in vitro liver microsome assays. Use LC-MS/MS to quantify metabolites (e.g., 5-HT or benzyl alcohol derivatives) .
- Data interpretation : A KIE >1 indicates slowed C-D bond cleavage, which may prolong half-life but could introduce artifactual results if deuterium placement affects receptor binding .
Advanced: How should researchers address discrepancies in 5-HT receptor binding affinity data for deuterated serotonin analogs?
Answer:
Contradictions may arise from:
- Receptor subtype variability : Test binding against multiple 5-HT receptor subtypes (e.g., 5-HT₃ vs. 5-HT₄) using radioligand displacement assays .
- Methodological rigor : Standardize assay conditions (pH, temperature) and validate with positive controls (e.g., serotonin-d0). Use statistical tools (ANOVA, t-tests) to assess significance of observed differences .
- Replication : Repeat experiments across independent labs to distinguish technical artifacts from true biological variability .
Advanced: What mechanistic insights can this compound provide in neurochemical pathway studies?
Answer:
The compound’s deuterated structure and benzyl protection enable:
- COMT inhibition studies : Measure Ki values (e.g., 44 µM for serotonin-d4) using enzymatic assays with SAM as a cofactor. Compare inhibition kinetics to non-deuterated analogs to probe isotope effects .
- Axonal transport tracking : Use deuterium as a stable isotope label in mass spectrometry imaging (MSI) to trace serotonin distribution in neural tissues without radiolabeling .
Basic: What analytical techniques are most reliable for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS : Optimize using a C18 column and deuterated internal standards (e.g., serotonin-d8) to correct for matrix effects. Monitor transitions specific to the benzyl-protected structure .
- Isotope dilution mass spectrometry (IDMS) : Achieve quantification limits <1 ng/mL by spiking samples with a known concentration of a heavier isotope (e.g., ¹³C-labeled analog) .
Advanced: How can researchers assess the stability of this compound under experimental conditions (e.g., pH, temperature)?
Answer:
- Forced degradation studies : Expose the compound to stress conditions (e.g., 40°C, 75% humidity, acidic/basic pH) and monitor degradation products via HPLC-UV or MS.
- Kinetic modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .
Advanced: What ethical and methodological considerations apply when using this compound in human neuropharmacology studies?
Answer:
- Informed consent : Disclose deuterium use and potential long-term effects, even if classified as non-hazardous .
- Dose calibration : Adjust for isotopic mass differences in pharmacokinetic models to avoid under/over-dosing .
- Conflict resolution : Predefine criteria for halting trials if deuterium accumulation exceeds safety thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
